molecular formula C21H19ClN2O4S B12484495 N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide

N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide

Cat. No.: B12484495
M. Wt: 430.9 g/mol
InChI Key: NJIQDLFROWFNCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is a complex organic compound with a unique structure that includes chlorophenyl, methylsulfonyl, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile, often under basic conditions.

    Amidation: The formation of an amide bond between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can occur under various conditions depending on the nature of the substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-methoxyphenyl)glycinamide
  • N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide

Uniqueness

N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

2-(2-chloro-N-methylsulfonylanilino)-N-(2-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H19ClN2O4S/c1-29(26,27)24(19-13-7-5-11-17(19)22)15-21(25)23-18-12-6-8-14-20(18)28-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,23,25)

InChI Key

NJIQDLFROWFNCU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.